molecular formula C15H12F2N2O B5707495 N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide

N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide

Cat. No.: B5707495
M. Wt: 274.26 g/mol
InChI Key: PIMZMVRQDVLHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide is a compound of significant interest in various fields of scientific research. This compound features a difluorophenyl group attached to a dihydroindole carboxamide structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide typically involves the condensation of 2,4-difluoroaniline with an appropriate indole derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality. The choice of solvents and reagents may also be adjusted to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2,4-difluorobenzamide
  • N-(2,4-difluorophenyl)-2,4-dihydroxybenzamide

Uniqueness

N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide stands out due to its unique combination of a difluorophenyl group and a dihydroindole carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O/c16-11-5-6-13(12(17)9-11)18-15(20)19-8-7-10-3-1-2-4-14(10)19/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMZMVRQDVLHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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